

Introduction: Beyond the Solvent - Understanding m-Xylene-d10 in a Research Context

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *m-Xylene-d10*

Cat. No.: B055782

[Get Quote](#)

To the dedicated researcher, a deuterated solvent is more than a mere medium; it is a critical tool for unlocking molecular structure and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy.^[1] **m-Xylene-d10** ($C_6D_4(CD_3)_2$), a deuterated aromatic hydrocarbon, offers a unique spectral window for the analysis of specific analytes. However, its utility is intrinsically linked to its safe and effective handling. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. As application scientists, our goal is to build a foundational understanding of the why behind the safety protocols. The inherent physicochemical properties of m-xylene, even in its deuterated form, dictate the necessary precautions. This document serves as a comprehensive technical resource, grounding every recommendation in authoritative data to ensure both scientific integrity and personal safety in the laboratory.

Section 1: Chemical Identity and Physicochemical Characteristics

A thorough understanding of a chemical's identity and physical properties is the bedrock of a robust safety assessment. These parameters dictate its behavior in the laboratory environment—from its evaporation rate to its flammability.

1.1 Identification and Structural Data

Proper identification is the first step in any safety protocol, ensuring that the substance being handled is correctly cross-referenced with its known hazards.

Identifier	Value	Source
Chemical Name	1,3-Dimethylbenzene-d10	[2]
Synonyms	m-Xylene-d ₁₀ , meta-Xylene-d ₁₀	[3]
CAS Number	116601-58-2	[3]
Molecular Formula	C ₈ D ₁₀ (or C ₆ D ₄ (CD ₃) ₂)	
Molecular Weight	116.23 g/mol	[3]
Isotopic Purity	Typically ≥98 atom % D	

1.2 Core Physicochemical Properties

The properties in the following table are fundamental to understanding the risks associated with **m-Xylene-d10**. For instance, its low flash point and the fact that its vapors are heavier than air are critical data points for fire prevention and ventilation strategies.[\[4\]](#)

Property	Value	Significance in the Lab
Appearance	Colorless liquid with a characteristic aromatic odor. [5] [6]	Any deviation (color, turbidity) may indicate contamination or degradation. The odor is a warning sign of vapor presence.
Boiling Point	138-139 °C (280-282 °F)	
Melting Point	-48 °C (-54 °F)	
Flash Point	25 °C (77 °F) - closed cup	[7]
Density	0.95 g/mL at 25 °C (for d10); 0.868 g/cm³ (for non-deuterated)	
Vapor Density	3.66 (Air = 1)	[4] [8]
Solubility	Insoluble in water; miscible with organic solvents. [2] [6]	Spills will not be diluted by water and may spread. It is a good solvent for nonpolar analytes.

Section 2: Hazard Identification and Risk Mitigation

m-Xylene-d10 is classified as a hazardous substance. Understanding its specific GHS (Globally Harmonized System) classification is essential for implementing appropriate controls. The "danger" signal word indicates a high level of hazard.

2.1 GHS Classification Summary

Hazard Class	Hazard Code	Hazard Statement
Flammable Liquids	H226	Flammable liquid and vapour. [3]
Aspiration Hazard	H304	May be fatal if swallowed and enters airways.[8]
Acute Toxicity (Dermal, Inhalation)	H312 + H332	Harmful in contact with skin or if inhaled.[3]
Skin Corrosion/Irritation	H315	Causes skin irritation.[3]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation. [8]
Specific Target Organ Toxicity (Single Exposure)	H335	May cause respiratory irritation.[8]
Hazardous to the Aquatic Environment (Chronic)	H412	Harmful to aquatic life with long lasting effects.[9]

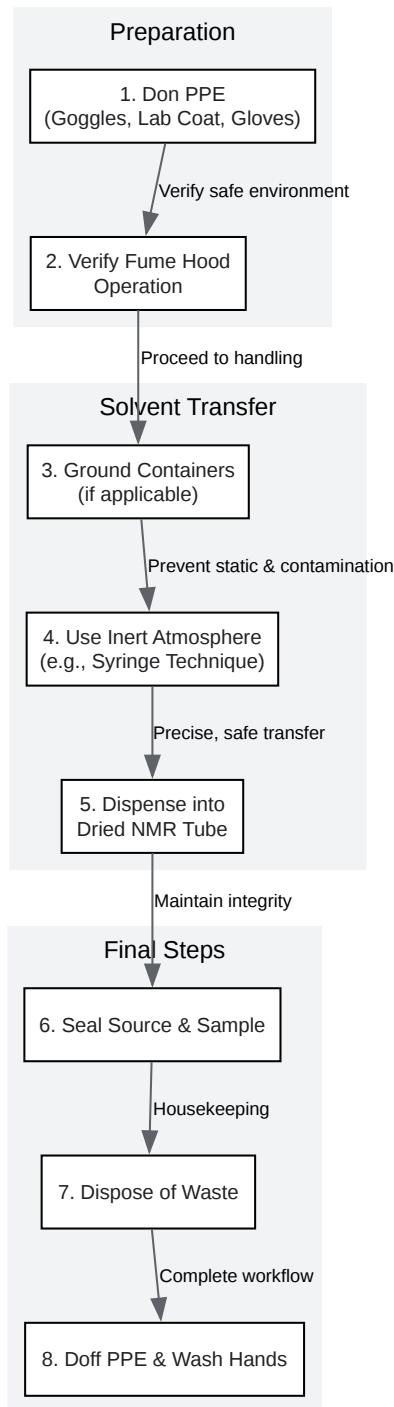
2.2 The Causality Behind the Hazards

- Flammability (H226): With a flash point of 25°C (77°F), **m-Xylene-d10** can generate sufficient vapors at room temperature to form an ignitable mixture with air.[7] This necessitates strict control of ignition sources, including static discharge.[7][8] The use of explosion-proof equipment and proper grounding/bonding of containers during transfer is a direct consequence of this property.[7]
- Aspiration Toxicity (H304): This is a severe mechanical hazard. Due to its low viscosity, if the liquid is ingested and then vomited, it can be easily inhaled into the lungs, leading to chemical pneumonitis, which can be fatal.[7] This is the primary reason why inducing vomiting after ingestion is strictly contraindicated.[5][8]
- Systemic and Local Toxicity (H312, H332, H315, H319, H335): As a lipophilic aromatic hydrocarbon, m-xylene can defat the skin, causing irritation (dermatitis).[10] It is readily absorbed through the skin and is harmful if inhaled.[11] Vapors can irritate the respiratory tract, and high concentrations can depress the central nervous system, leading to symptoms

like dizziness, headache, and nausea.[\[5\]](#)[\[10\]](#)[\[12\]](#) Direct contact causes serious eye irritation.[\[13\]](#) These hazards mandate the use of chemical-resistant gloves, eye protection, and handling within a certified chemical fume hood.

Section 3: Protocols for Safe Handling and Emergency Response

A self-validating safety system relies on well-defined, repeatable protocols that anticipate and mitigate risks.

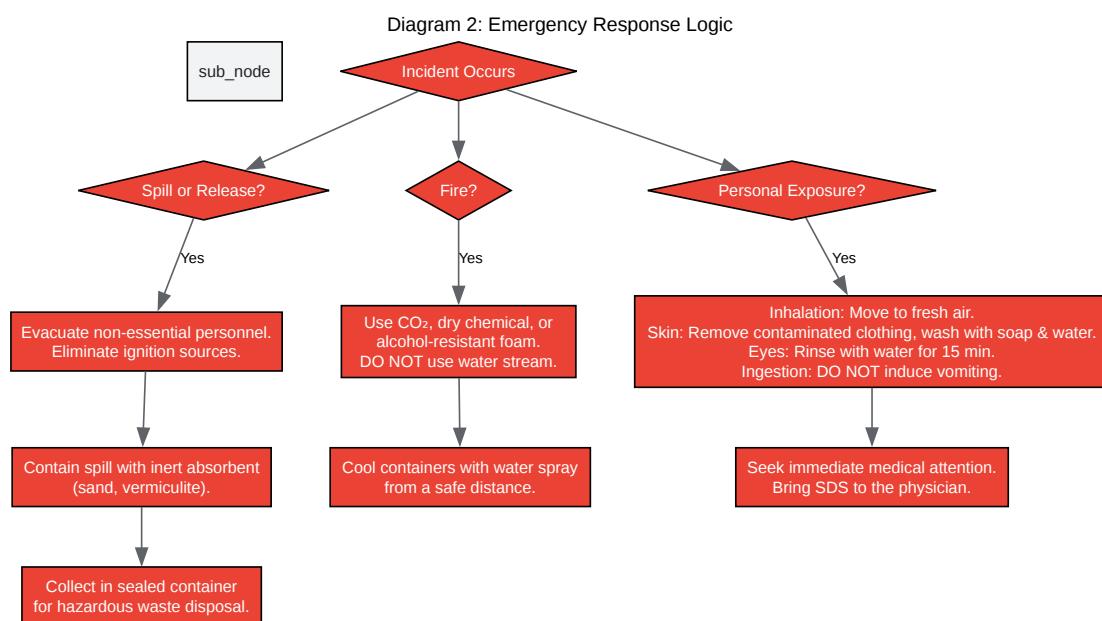

3.1 Experimental Workflow: Safe Dispensing for NMR Sample Preparation

This protocol is designed to minimize exposure and preserve the isotopic integrity of the solvent.

- Preparation: Don appropriate Personal Protective Equipment (PPE): safety goggles (or a face shield if a splash risk exists), a flame-retardant lab coat, and chemical-resistant gloves (e.g., Viton® or a multi-layer laminate; nitrile is suitable only for incidental splash protection).[\[12\]](#)[\[14\]](#) Ensure the chemical fume hood sash is at the proper working height and the ventilation is active.
- Grounding: If transferring more than a few milliliters, ensure the receiving and source containers are grounded and bonded to prevent static discharge.[\[7\]](#)[\[11\]](#)
- Inert Atmosphere Transfer: To minimize water contamination, which can interfere with NMR analysis, handle the solvent under a dry, inert atmosphere (e.g., nitrogen or argon).[\[1\]](#)[\[15\]](#) Use a syringe that has been pre-flushed with dry nitrogen.[\[16\]](#)
- Dispensing: For small quantities, use a clean, dry glass syringe with a stainless-steel needle. Withdraw the required volume from the source bottle (e.g., a Sure/Seal™ bottle).
- Sample Preparation: Dispense the solvent directly into the NMR tube containing the analyte, which should also be scrupulously dried beforehand.[\[17\]](#)
- Capping and Sealing: Immediately cap the NMR tube and seal the source bottle to prevent solvent evaporation and moisture ingress.

- Cleanup: Wipe down the work surface. Dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
- Doffing PPE: Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly.[\[11\]](#)

Diagram 1: Safe Dispensing Workflow


[Click to download full resolution via product page](#)

Caption: A workflow for safely dispensing **m-Xylene-d10**.

3.2 Storage and Incompatibilities

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7] The storage area should be kept away from heat, sparks, open flames, and other ignition sources.[5][8] Refrigeration is often recommended for deuterated solvents to maintain purity and minimize decomposition.[15][16]
- Incompatible Materials: Keep separated from strong oxidizing agents (e.g., nitric acid), as violent reactions can occur.[5][7][12]

3.3 Emergency Procedures: A Logical Response Framework

[Click to download full resolution via product page](#)

Caption: A decision tree for emergency responses.

First-Aid Protocols:

- Inhalation: Remove the individual to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]
- Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water.[5] If irritation persists, seek medical advice.[7]
- Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist immediately.[8]
- Ingestion: Do NOT induce vomiting due to the high aspiration risk.[8] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[7]

Section 4: Toxicological and Ecological Profile

- Toxicological Summary: The primary routes of exposure are inhalation, skin absorption, and eye contact.[12] Acute effects include irritation of the eyes, skin, and respiratory system, as well as CNS effects like dizziness and headache.[10][12] Chronic exposure may lead to dermatitis and potential damage to the liver, kidneys, and nervous system.[13] It is not classified as a carcinogen by IARC, NTP, or OSHA.[18]
- Ecological Information: m-Xylene is harmful to aquatic life with long-lasting effects.[9] Therefore, it must not be allowed to enter drains or surface water.[8] All spills and waste must be contained and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of **m-Xylene-d10** is not a matter of simply following rules but of understanding the fundamental chemical principles that give rise to those rules. Its flammability, volatility, and toxicity are intrinsic properties that must be respected through diligent engineering controls, appropriate personal protective equipment, and well-rehearsed protocols. By integrating this in-depth knowledge into daily laboratory practice, researchers can confidently utilize this valuable analytical tool while ensuring a safe and compliant environment for themselves and their colleagues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. labinsights.nl [labinsights.nl]
- 2. m-Xylene - Wikipedia [en.wikipedia.org]
- 3. m-Xylene-d10 | C8H10 | CID 12205476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. M-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. m-XYLENE [training.itcilo.org]
- 6. m-Xylene | 108-38-3 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Xylene [cdc.gov]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. armar-europa.de [armar-europa.de]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. ukisotope.com [ukisotope.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. louisville.edu [louisville.edu]
- To cite this document: BenchChem. [Introduction: Beyond the Solvent - Understanding m-Xylene-d10 in a Research Context]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b055782#m-xylene-d10-safety-data-sheet-sds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com